7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one
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Overview
Description
7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-1H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
- 1H-benzo[d]imidazol-2-yl derivatives
Uniqueness
7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
7-methyl-1,3,3a,7a-tetrahydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H9N3O/c1-4-2-3-8-6-5(4)9-7(11)10-6/h2-3,5-6H,1H3,(H2,9,10,11) |
InChI Key |
GRLRPGYQDYPQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2C1NC(=O)N2 |
Origin of Product |
United States |
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